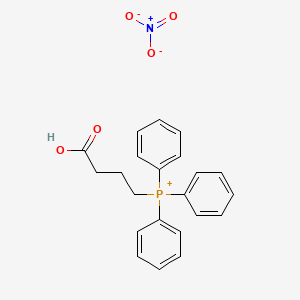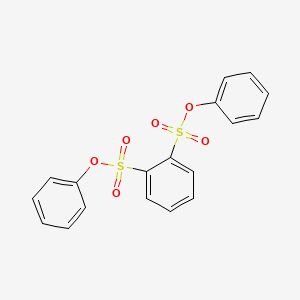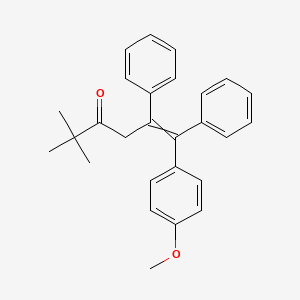![molecular formula C17H14N2O B12552663 5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one CAS No. 163126-76-9](/img/structure/B12552663.png)
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one is a heterocyclic compound that belongs to the indoloquinoline family This compound is of significant interest due to its unique structural features and potential biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-3-formyloxindole with phenylhydrazines . This reaction typically requires the presence of an acid catalyst, such as hydrochloric acid, and is carried out under reflux conditions in solvents like glacial acetic acid . The reaction proceeds through the formation of hydrazones, which then undergo cyclization to form the indoloquinoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Functionalized indoloquinolines with diverse substituents.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,7-dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites . This binding disrupts the normal function of the enzyme, leading to downstream effects on cellular processes. The compound’s ability to interact with multiple targets makes it a versatile scaffold for drug development.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dihydro-6H-indolo[2,3-c]quinolin-6-one: Lacks the dimethyl groups, which may affect its biological activity and chemical reactivity.
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one: A structural isomer with different substitution patterns on the indole ring.
Uniqueness
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one is unique due to the presence of dimethyl groups at positions 5 and 7. These groups can influence the compound’s electronic properties, steric hindrance, and overall reactivity. This uniqueness makes it a valuable scaffold for the design of novel bioactive molecules with potentially enhanced properties.
Propiedades
Número CAS |
163126-76-9 |
|---|---|
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
5,7-dimethylindolo[2,3-c]quinolin-6-one |
InChI |
InChI=1S/C17H14N2O/c1-18-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)19(2)17(20)16(15)18/h3-10H,1-2H3 |
Clave InChI |
GJQLUXOSAAKZGH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1C(=O)N(C4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)
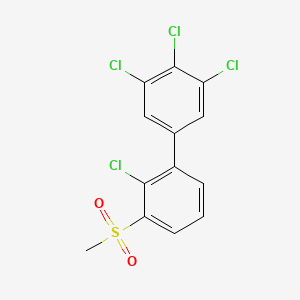

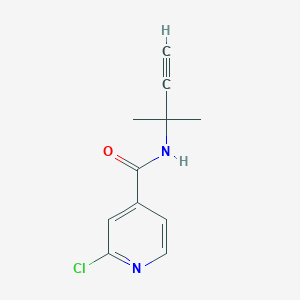
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-](/img/structure/B12552601.png)
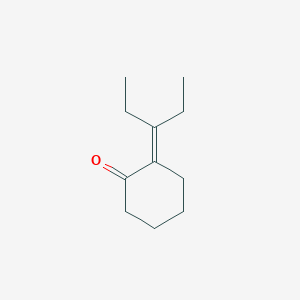
![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)
![(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine](/img/structure/B12552624.png)
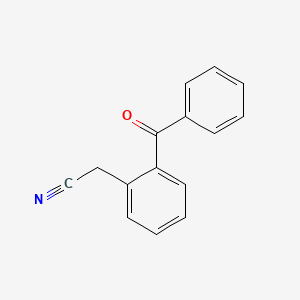
![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)

